molecular formula C13H12FN3O2 B6385971 N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide CAS No. 1261934-85-3

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide

Cat. No.: B6385971
CAS No.: 1261934-85-3
M. Wt: 261.25 g/mol
InChI Key: JSJKLDCTFIPUBU-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. While direct studies on this specific molecule are limited, its core structure is closely related to a class of compounds investigated as potent and selective metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . Research into mGlu5 NAMs has shown extensive preclinical promise for targeting a variety of central nervous system conditions, including addiction, Alzheimer's disease, autism spectrum disorder, and levodopa-induced dyskinesia . The molecular formula for this compound is C13H12FN3O2, with a molecular weight of 261.25 g/mol . The structure integrates a benzamide core with a fluorinated phenyl ring and a 2-hydroxypyrimidine moiety, a scaffold designed to interact with specific allosteric binding sites on target receptors . Researchers value this chemotype as it offers an alternative to alkyne-based mGlu5 NAMs, potentially mitigating bioactivation risks linked to reactive metabolites . This compound is intended for research applications such as target validation, receptor binding studies, and early-stage pharmacological profiling . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-2-15-12(18)10-4-3-8(5-11(10)14)9-6-16-13(19)17-7-9/h3-7H,2H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKLDCTFIPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686872
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-85-3
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Fluoro-4-bromobenzoic Acid

The synthesis begins with 2-fluoro-4-bromobenzoic acid , a critical intermediate for subsequent functionalization. Commercial availability or synthesis via directed ortho-metalation of fluorobenzene derivatives is common.

Example Protocol:

  • Bromination :

    • Substrate: 2-Fluorobenzoic acid.

    • Reagent: Bromine (Br₂) in acetic acid under reflux.

    • Conditions: 2 h at 110°C.

    • Yield: ~54%.

Conversion to Acid Chloride

The carboxylic acid is activated as an acid chloride to facilitate amide bond formation.

Example Protocol:

  • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 h.

  • Workup : Evaporation under reduced pressure to isolate 2-fluoro-4-bromobenzoyl chloride .

Amide Formation with Ethylamine

The acid chloride is reacted with ethylamine to yield N-ethyl-2-fluoro-4-bromobenzamide .

Example Protocol:

  • Base : Triethylamine (TEA) or DMAP in acetonitrile.

  • Conditions : Stirring at room temperature for 30 min, followed by heating at 80–85°C for 4 h.

  • Yield : Quantitative (crude), purified via column chromatography (ethyl acetate/petroleum ether).

Synthesis of 2-Hydroxypyrimidin-5-yl Boronic Acid

Preparation of Ethyl 2-Hydroxypyrimidine-5-carboxylate

The pyrimidine core is constructed via cyclization of β-keto esters with urea derivatives.

Example Protocol:

  • Cyclization :

    • Substrate: Ethyl 3-oxobutanoate and thiourea.

    • Reagent: Potassium hydroxide (KOH) in refluxing ethanol.

    • Yield: ~30% after column chromatography.

  • Bromination :

    • Reagent: Bromine (Br₂) in acetic acid under reflux.

    • Product: Ethyl 5-bromo-2-hydroxypyrimidine-5-carboxylate.

    • Yield: 54–99%.

Boronation via Miyaura Borylation

The bromopyrimidine is converted to its boronic acid derivative for cross-coupling.

Example Protocol:

  • Catalyst : Pd(dppf)Cl₂.

  • Reagent : Bis(pinacolato)diboron (B₂Pin₂).

  • Conditions : Reflux in dioxane with KOAc for 12 h.

  • Yield : ~70% (isolated via silica gel chromatography).

Suzuki-Miyaura Cross-Coupling

Coupling of N-Ethyl-2-fluoro-4-bromobenzamide and 2-Hydroxypyrimidin-5-yl Boronic Acid

The final step involves a palladium-catalyzed cross-coupling to install the pyrimidine moiety.

Example Protocol:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2 M aqueous solution).

  • Solvent : Dimethoxyethane (DME)/H₂O (3:1).

  • Conditions : 80°C for 12 h under nitrogen.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via HPLC.

  • Yield : 60–75%.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • δ 1.34 (t, J = 7.2 Hz, 3H, CH₂CH₃).

    • δ 4.38 (q, J = 7.2 Hz, 2H, NHCH₂).

    • δ 9.18 (s, 2H, pyrimidine-H).

  • LC-MS : m/z 304 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

  • Melting Point : 182–184°C.

Alternative Synthetic Routes

Direct Cyclization on the Benzamide Core

A one-pot synthesis involving condensation of a β-ketoamide with urea derivatives could streamline the process.

Example Protocol:

  • Substrate : N-Ethyl-2-fluoro-4-(3-oxopropanamido)benzamide.

  • Reagent : Urea in refluxing ethanol.

  • Yield : ~40% (requires optimization).

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides may undergo substitution with pyrimidine nucleophiles under basic conditions.

Example Protocol:

  • Substrate : N-Ethyl-2-fluoro-4-iodobenzamide.

  • Nucleophile : 2-Hydroxypyrimidin-5-yl lithium.

  • Conditions : −78°C in THF, warming to room temperature.

  • Yield : ~35% (low efficiency due to steric hindrance).

Challenges and Optimization Opportunities

  • Boronic Acid Stability : The 2-hydroxypyrimidin-5-yl boronic acid is prone to protodeboronation; pinacol ester protection improves stability.

  • Coupling Efficiency : Electron-withdrawing groups on the benzamide (e.g., fluorine) reduce reactivity in Suzuki couplings; microwave-assisted synthesis may enhance yields.

  • Regioselectivity : Competing coupling at alternative positions necessitates careful control of reaction stoichiometry and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer properties. N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide has been evaluated for its potential as an anticancer agent. Studies show that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer drugs .

Antiviral Properties

The compound's structural similarity to known antiviral agents positions it as a candidate for antiviral drug development. Preliminary studies suggest that it may inhibit viral replication mechanisms, particularly in RNA viruses. Further investigations are needed to elucidate its efficacy and mechanism of action .

Fungicidal Properties

This compound has been explored for its potential use as a fungicide. Research into related pyrimidine derivatives indicates that they can effectively protect crops against various fungal pathogens, including ascomycetes and basidiomycetes. This application is particularly relevant in sustainable agriculture, where there is a growing demand for eco-friendly fungicides .

Herbicidal Activity

In addition to its fungicidal properties, this compound may also exhibit herbicidal activity. Studies on similar compounds have shown that they can inhibit plant growth by interfering with specific biochemical pathways in weeds, presenting a potential avenue for developing new herbicides .

Polymer Development

The unique chemical structure of this compound makes it a suitable candidate for incorporation into polymer matrices. Research has demonstrated that incorporating such compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity against cancer cell lines observed.
Antiviral Properties Potential inhibition of viral replication mechanisms suggested.
Fungicidal Properties Effective against ascomycetes and basidiomycetes; eco-friendly potential.
Herbicidal Activity Inhibition of weed growth through biochemical interference noted.
Polymer Development Improved thermal stability and mechanical properties in polymers demonstrated.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Acyl Side Chains

Compounds such as 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (compound 8) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17) from the 2012 Molecules study share the benzamide scaffold but differ in substituents:

  • Key structural differences: Acyl chains: Long 2-acylamino groups (e.g., hexanoyl, tetradecanoyl) enhance PCAF HAT inhibition (up to 79% at 100 μM) . Carboxyphenyl groups: Positioned at the 1- or 3-positions of the benzamide core, contributing to enzyme binding.
  • Contrast with target compound :
    • The target lacks long acyl chains but incorporates a hydroxypyrimidine group , which may mimic hydrogen-bonding interactions of carboxyphenyl substituents.
    • The N-ethyl group in the target compound may reduce steric hindrance compared to bulky acyl chains.
Table 1: Comparison of Inhibitory Activity and Substituents
Compound Name Substituents PCAF HAT Inhibition (%) Key Feature
N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide 2-Fluoro, 4-hydroxypyrimidinyl, N-ethyl Data unavailable Fluorine-enhanced stability
Compound 8 2-Hexanoylamino, 4-carboxyphenyl 67% Long acyl chain
Compound 17 2-Tetradecanoylamino, 3-carboxyphenyl 79% Optimal acyl length

Fluorinated Benzamide Derivatives

The compound 958967-38-9 (N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(2-fluorophenyl)acetamide) from shares fluorinated and pyrimidine motifs:

  • Structural parallels :
    • Fluorophenyl group : Enhances lipophilicity and target binding.
    • Pyrimidine ring : Participates in hydrogen bonding, similar to the hydroxypyrimidine in the target compound.
  • The N-ethyl group in the target contrasts with the benzyl and methoxyethyl groups in 958967-38-9, suggesting differences in steric bulk and pharmacokinetics .

Thiazole- and Thiophene-Based Benzamides

Compounds such as 851206-68-3 (3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide) from highlight the role of heterocyclic substitutions:

  • Comparison :
    • Benzothiazole vs. hydroxypyrimidine : Benzothiazole is more lipophilic but less polar than hydroxypyrimidine, affecting membrane permeability.
    • Methoxy groups : Increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluoro group in the target compound .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine and hydroxypyrimidine : Likely critical for target binding and metabolic stability, as seen in fluorinated analogs .
    • N-Alkyl groups : Shorter chains (e.g., ethyl) may balance solubility and steric effects compared to long acyl chains in PCAF inhibitors .
  • Comparative studies on pharmacokinetics (e.g., bioavailability, half-life) are needed.

Biological Activity

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a benzamide core with specific substitutions that enhance its biological properties. The synthesis typically involves multiple steps, starting from benzoyl chloride derivatives and incorporating ethyl and fluorine substituents through nucleophilic substitution reactions. The hydroxypyrimidinyl group is introduced via condensation reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionBenzoyl chloride, Ethyl amine
2CondensationPyrimidine derivative
3PurificationSolvent extraction, recrystallization

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets, leading to various pharmacological effects. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown inhibitory effects against the RNA-dependent RNA polymerase enzyme NS5B, which is crucial in viral replication processes.

Study ReferenceIC50 (µM)Target
0.53NS5B
0.41RNase H

Antimicrobial Activity

In vitro assessments reveal that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness varies depending on the microbial strain tested.

Microbial StrainActivity TypeResult
E. coliBacteriostaticEffective
Klebsiella sp.ResistantNo effect
Bacillus subtilisAntibacterialModerate effectiveness

Case Studies

  • Antiviral Efficacy : A study conducted on the compound's interaction with NS5B demonstrated a potent inhibitory effect with an IC50 value of 0.53 µM, indicating its potential as a therapeutic agent against viral infections like Hepatitis C .
  • Antimicrobial Assessment : Another investigation into the antimicrobial properties showed that this compound effectively inhibited the growth of Gram-positive bacteria while being less effective against Gram-negative strains like Klebsiella sp. .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated benzamide precursors coupled with hydroxypyrimidine derivatives. Key steps include:

  • Nucleophilic substitution for introducing the ethyl group.
  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pyrimidine ring formation .
  • Optimization factors: Catalyst choice (e.g., palladium for coupling), solvent polarity, and temperature control to minimize side reactions. Purification via column chromatography or recrystallization ensures purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with fluorine chemical shifts (~-110 to -130 ppm) indicating electronic environment .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O-H stretch at ~3200–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography resolves 3D conformation and hydrogen-bonding networks (e.g., pyrimidine-hydroxyl interactions) .

Q. How is the compound’s biological activity evaluated in preliminary assays?

  • Methodological Answer :

  • In vitro models : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines like HeLa) using MTT or ATP-based viability tests .
  • Ex vivo models : Ischemia/reperfusion injury studies in isolated organs (e.g., rat hearts) to assess cardioprotective effects via infarct size reduction .
  • ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayer) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxypyrimidine substitution) influence target binding and selectivity?

  • Methodological Answer :

  • Fluorine incorporation : Enhances metabolic stability and membrane permeability via reduced polar surface area. Electronegativity modulates electron density in the benzamide core, affecting receptor interactions (e.g., AMPA receptor modulation) .
  • Hydroxypyrimidine group : Acts as a hydrogen-bond donor/acceptor, critical for binding to kinases or enzymes (e.g., tyrosine kinases). Substituent position (2- vs. 4-) alters steric hindrance and π-π stacking .
  • Case study : N-Ethyl substitution improves pharmacokinetics by reducing CYP450-mediated oxidation compared to bulkier alkyl groups .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentration-time profiles with target engagement (e.g., receptor occupancy assays) .
  • Formulation adjustments : Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability .
  • Species-specific metabolism : Compare metabolite profiles in rodent vs. human hepatocytes to identify interspecies differences .

Q. What computational strategies are employed to predict and validate this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., AMPA receptors) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical binding residues .
  • QSAR models : Train on benzamide derivatives to predict activity cliffs and optimize substituent combinations .

Q. What experimental design challenges arise in multi-step synthesis, and how are they mitigated?

  • Methodological Answer :

  • Intermediate instability : Protect hydroxyl/pyrimidine groups with tert-butyldimethylsilyl (TBS) or acetyl during reactive steps .
  • Low coupling efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for Suzuki-Miyaura reactions .
  • Scalability : Optimize solvent (switch from THF to toluene) and reduce equivalents of expensive reagents (e.g., boronic esters) .

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